trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Overview
Description
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide: is a chemical compound with the molecular formula C18H26ClNO2 and a molecular weight of 323.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide typically involves the reaction of 5-chloropentanoyl chloride with 4-(phenylmethoxy)cyclohexylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amine, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, aminated derivatives.
Scientific Research Applications
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]butanamide
- trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]hexanamide
- trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]heptanamide
Comparison: trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is unique due to its specific chain length and the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity . Compared to its analogs with different chain lengths, this compound may exhibit distinct properties and applications .
Biological Activity
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a chemical compound with the molecular formula C18H26ClNO2 and a molecular weight of 323.86 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The structure of this compound features a cyclohexyl moiety linked to a pentanamide group, with a chloro substituent and a phenylmethoxy group. The unique arrangement of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that this compound may modulate the activity of certain proteins involved in key biochemical pathways, potentially influencing processes such as cell proliferation and apoptosis .
Antiproliferative Properties
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing phenoxyacetyl and cyclopropanamide groups have shown effective inhibition of cell proliferation in U937 human myeloid leukemia cells without significant cytotoxicity . This suggests that this compound may possess similar properties, warranting further investigation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds such as:
Compound Name | Structure | Biological Activity |
---|---|---|
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]butanamide | Structure | Moderate antiproliferative effects |
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]hexanamide | Structure | High cytotoxicity in certain cancer lines |
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]heptanamide | Structure | Low activity in preclinical trials |
This table highlights the variations in biological activity among similar compounds, emphasizing the unique profile of this compound.
Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the antiproliferative effects of a series of phenoxyacetyl derivatives on human leukemia cells. The results indicated that certain derivatives displayed significant inhibition of cell growth while maintaining low toxicity levels. This study suggests that modifications to the structure of this compound could enhance its therapeutic potential against cancers .
Study 2: Interaction with Enzymes
Another investigation focused on the interaction between this compound and leukotriene A4 hydrolase, an enzyme involved in inflammatory responses. The compound was found to inhibit the enzyme's activity, suggesting a possible role in modulating inflammatory pathways . This finding opens avenues for exploring its use in treating inflammatory diseases.
Properties
IUPAC Name |
5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOCXDRFIKMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540790 | |
Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-45-6 | |
Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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